(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
Overview
Description
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a heterocyclic compound that features a bromopyridine moiety linked to a piperidine ring via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions:
Reduction Reactions: The carbonyl group in the methanone bridge can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: (5-Bromopyridin-2-yl)(piperidin-1-yl)methane.
Oxidation: Piperidone derivatives.
Scientific Research Applications
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is largely dependent on its interaction with biological targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (5-Chloropyridin-2-yl)(piperidin-1-yl)methanone
- (5-Fluoropyridin-2-yl)(piperidin-1-yl)methanone
- (5-Iodopyridin-2-yl)(piperidin-1-yl)methanone
Comparison:
- Uniqueness: The presence of a bromine atom in (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
- Reactivity: The different halogen atoms influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFKLKDVHGHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650074 | |
Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934000-33-6 | |
Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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